2-Fluoro-5-iodotoluene
Overview
Description
2-Fluoro-5-iodotoluene is an organic compound with the molecular formula C7H6FI. . This compound is a halogenated derivative of toluene, featuring both fluorine and iodine atoms on the benzene ring. It is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Mechanism of Action
Biochemical Pathways
One study mentioned the use of a similar compound, 2-fluoro-cis,cis-muconate, as a precursor for complex organic structures, suggesting potential involvement in synthetic pathways .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2-Fluoro-5-iodotoluene . For instance, it should be stored in a cool, well-ventilated place away from heat sources or sparks .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-5-iodotoluene can be synthesized through several methods. One common approach involves the iodination of 2-fluorotoluene. This reaction typically uses iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to introduce the iodine atom at the desired position on the benzene ring.
Another method involves the fluorination of 5-iodotoluene. This can be achieved using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale iodination or fluorination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-iodotoluene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding 2-fluorotoluene.
Common Reagents and Conditions
Nucleophilic Substitution: Organolithium compounds, Grignard reagents, and other nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Major Products Formed
Substitution: Various substituted toluenes depending on the nucleophile used.
Oxidation: Carboxylic acids or aldehydes.
Reduction: 2-fluorotoluene.
Scientific Research Applications
2-Fluoro-5-iodotoluene has several applications in scientific research:
Comparison with Similar Compounds
2-Fluoro-5-iodotoluene can be compared with other halogenated toluenes, such as:
2-Fluorotoluene: Lacks the iodine atom, making it less versatile for certain chemical transformations.
5-Iodotoluene: Lacks the fluorine atom, which can affect its reactivity and applications.
2-Chloro-5-iodotoluene: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.
The uniqueness of this compound lies in the presence of both fluorine and iodine atoms, which provide a combination of reactivity and versatility that is not found in other halogenated toluenes .
Biological Activity
2-Fluoro-5-iodotoluene is an organic compound characterized by the presence of both fluorine and iodine substituents on a toluene ring. This unique combination of halogens imparts distinct electronic properties that influence its biological activity, making it a compound of interest in medicinal chemistry and pharmacological research. The compound's molecular formula is C7H6F I, and its molecular weight is approximately 220.03 g/mol.
The presence of halogen atoms in this compound affects its reactivity and interactions with biological targets. The electron-withdrawing nature of fluorine can enhance the compound's lipophilicity, while iodine may influence its binding affinity to various receptors and enzymes.
Pharmacological Potential
Research indicates that this compound may exhibit significant pharmacological properties, particularly as a potential therapeutic agent. Its structure allows for interactions with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. Notably, compounds with similar halogenated structures have been shown to inhibit glycolysis in cancer cells, suggesting that this compound could have applications in cancer treatment.
Case Studies
- Inhibition of Glycolysis : A study involving fluorinated derivatives of glucose analogs demonstrated that halogen substitutions can enhance the compounds' ability to inhibit glycolytic pathways in aggressive cancers like glioblastoma multiforme (GBM). These derivatives exhibited potent cytotoxic effects, indicating that similar mechanisms may be applicable to this compound .
- Enzyme Modulation : The interactions of this compound with specific enzymes have been investigated, revealing its potential as an inhibitor or modulator in biochemical pathways critical for cell proliferation and survival. The presence of halogen substituents enhances binding affinity and selectivity, which are essential for drug design .
The synthesis of this compound typically involves halogenation reactions, where specific conditions are optimized to yield high-purity products. Its mechanism of action involves interaction with molecular targets through halogen bonding, influencing various biochemical pathways related to cell growth and metabolism .
Comparative Biological Activity Table
Properties
IUPAC Name |
1-fluoro-4-iodo-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FI/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQIYXDSKUUZRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196424 | |
Record name | 2-Fluoro-5-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452-68-6 | |
Record name | 1-Fluoro-4-iodo-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=452-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-5-iodotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluoro-5-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-5-iodotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.552 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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